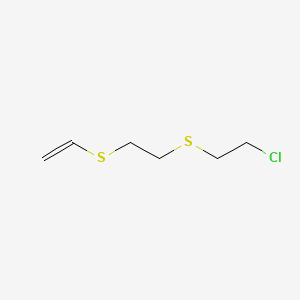

2-(2-Chloroethylthio)ethylthioethene

Description

Significance of Organosulfur Compounds in Modern Chemical Science

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemical and biological science. nih.govresearchgate.net Their applications are extensive, ranging from pharmaceuticals and agrochemicals to materials science. cornell.edu In the realm of medicine, many life-saving drugs contain sulfur, including certain antibiotics. nih.gov The unique chemical properties imparted by the sulfur atom, such as its polarizability and ability to exist in various oxidation states, contribute to the diverse reactivity and functionality of these compounds. researchgate.netmasterorganicchemistry.com Thioethers, a subclass of organosulfur compounds with a C-S-C linkage, are particularly noteworthy for their role as intermediates in organic synthesis and their presence in biologically active molecules. taylorandfrancis.comnih.gov

Molecular Architecture and Distinctive Structural Features of 2-(2-Chloroethylthio)ethylthioethene

The systematic name, this compound, delineates a molecule with a unique combination of functional groups. Its core is a vinyl group (ethene) bonded to two sulfur atoms, creating a vinyl dithioether scaffold. One sulfur atom is attached to an ethylthio group, which in turn is connected to a 2-chloroethyl group. This intricate arrangement of a vinyl thioether, a simple alkyl thioether, and a halogenated alkyl thioether within a single molecule suggests a complex and potentially versatile reactivity profile.

Comparative Analysis with Analogous Thioether Derivatives and Halogenated Organic Scaffolds

To understand the probable characteristics of this compound, a comparison with simpler, related molecules is instructive.

Vinyl Thioethers: These compounds are known for their utility in organic synthesis, including their participation in polymerization reactions. nih.gov The vinyl group is susceptible to both electrophilic and radical additions. The presence of the sulfur atom influences the electron distribution of the double bond, affecting its reactivity compared to simple alkenes.

Alkyl Thioethers: Simple thioethers, like the ethylthio moiety in the target molecule, are generally stable compounds. The sulfur atom, being more polarizable and less basic than oxygen, makes thioethers excellent nucleophiles in reactions such as the SN2 displacement of alkyl halides. masterorganicchemistry.com

Chloroethyl Thioethers: The 2-chloroethyl ethyl sulfide (B99878) is a known compound that exhibits significant toxicity due to the reactivity of the chloroethyl group. nih.gov The sulfur atom can participate in an intramolecular cyclization to form a highly reactive three-membered sulfonium (B1226848) ion, which readily reacts with nucleophiles. youtube.com This neighboring group participation dramatically enhances the reactivity of the chlorine atom compared to a simple alkyl chloride.

The table below provides a comparative overview of the key functional groups present in this compound and their general reactivity.

| Functional Group | General Structural Formula | Key Reactivity Characteristics |

| Vinyl Thioether | R-S-CH=CH₂ | Undergoes addition reactions; participates in polymerization. |

| Alkyl Thioether | R-S-R' | Nucleophilic at the sulfur atom; can be oxidized to sulfoxides and sulfones. nih.gov |

| Chloroethyl Thioether | R-S-CH₂CH₂Cl | Prone to intramolecular cyclization to form a reactive sulfonium ion, enhancing the leaving group ability of the chloride. youtube.com |

| Alkyl Halide | R-X | Undergoes nucleophilic substitution and elimination reactions. buodisha.edu.in |

Historical Trajectories and Current Research Gaps in the Academic Study of Related Thioether Chemistry

The study of thioethers has a long history, with early research focusing on their synthesis and basic reactivity. In recent decades, significant advancements have been made in the development of new synthetic methodologies for creating carbon-sulfur bonds, including transition-metal-catalyzed cross-coupling reactions. taylorandfrancis.com These methods have expanded the accessible range of thioether derivatives for various applications.

Current research in thioether chemistry is multifaceted. One area of focus is the development of thioether-based materials with specific electronic or optical properties. Another active area is the exploration of thioether-containing molecules in medicinal chemistry, where they can serve as both structural linkers and pharmacologically active moieties. The oxidation of thioethers to sulfoxides and sulfones is also a subject of ongoing investigation, particularly in the context of biological systems and drug metabolism. nih.gov

Despite the broad interest in thioether chemistry, there appears to be a significant research gap concerning complex, multifunctional molecules like this compound. The scientific literature lacks specific studies on the synthesis, properties, and reactivity of compounds containing this particular combination of a vinyl thioether, an alkyl thioether, and a chloroethyl thioether. This presents an opportunity for future research to explore the unique chemistry that may arise from the interaction of these functional groups within a single molecular framework. The synthesis of such a molecule would likely require a multi-step approach, carefully controlling the reactivity of the different sulfur nucleophiles and electrophilic sites. The potential for this molecule to act as a crosslinking agent or as a precursor to more complex sulfur-containing heterocycles warrants further investigation.

Structure

3D Structure

Properties

CAS No. |

114811-36-8 |

|---|---|

Molecular Formula |

C6H11ClS2 |

Molecular Weight |

182.7 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)-2-ethenylsulfanylethane |

InChI |

InChI=1S/C6H11ClS2/c1-2-8-5-6-9-4-3-7/h2H,1,3-6H2 |

InChI Key |

CBVAXGNCAZECCK-UHFFFAOYSA-N |

Canonical SMILES |

C=CSCCSCCCl |

Origin of Product |

United States |

Synthetic Pathways and Precursor Chemistry of 2 2 Chloroethylthio Ethylthioethene

Rational Design and Retrosynthetic Strategies for Assembling the 2-(2-Chloroethylthio)ethylthioethene Scaffold

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible synthetic routes. The primary disconnections can be made at the carbon-sulfur bonds of the thioethers and the vinyl group.

Disconnection A: Thiol-yne Addition. A primary retrosynthetic cut across the vinyl thioether C=C-S bond suggests a thiol-yne reaction. This approach envisions the addition of a sulfur nucleophile to an alkyne precursor. The target molecule can be seen as an adduct of a thiol and a substituted ethynyl (B1212043) sulfide (B99878). This strategy is advantageous for its high atom economy and the direct formation of the vinyl thioether moiety. acsgcipr.org

Disconnection B: Nucleophilic Substitution Cascade. Alternatively, disconnecting the thioether bonds suggests a sequential nucleophilic substitution (SN2) pathway. This strategy involves building the sulfur-containing backbone step-by-step. For instance, the molecule can be disconnected at the S-CH₂ bond of the ethylthio group and the S-CH₂ bond of the chloroethylthio group. This approach would involve reacting a dithiol or a vinyl thiol precursor with appropriate electrophiles like ethyl halides and a chloroethylating agent.

Disconnection C: Functional Group Interconversion. A third strategy involves functional group interconversion at a late stage. This approach would assemble a precursor molecule containing a hydroxyethyl (B10761427) group, such as 2-((2-hydroxyethyl)thio)ethylthioethene, which is then converted to the final chloroethyl product. This is a common and effective method for introducing reactive halide functionalities.

These strategies highlight the core challenges: the selective formation of two different thioether linkages on a vinyl scaffold and the introduction of the chloroethyl group without unwanted side reactions.

Methodologies for Thioether Bond Formation in Complex Systems

The formation of thioether bonds is a cornerstone of organosulfur chemistry, with several reliable methods available for constructing the C-S linkages within the target molecule. acsgcipr.org

The Williamson ether synthesis, adapted for sulfur, is the most traditional and widely used method for forming thioether bonds. acsgcipr.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by a thiolate nucleophile. acsgcipr.orgpearson.com

The general mechanism involves deprotonating a thiol (R-SH) with a base to form a more nucleophilic thiolate anion (R-S⁻), which then attacks the electrophilic carbon of an alkyl halide (R'-X). pearson.com

Key Reaction Parameters:

Nucleophile: A thiolate, generated in situ from a thiol using a base.

Electrophile: Typically an alkyl halide (e.g., ethyl bromide or 2-chloroethyl bromide).

Base: Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). pearson.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often used to accelerate SN2 reactions. pearson.com

For the synthesis of this compound, this could involve reacting a vinyl thiol derivative with an ethyl halide and subsequently with a 1,2-dihaloethane or a protected chloroethyl thiol.

| Parameter | Typical Reagents/Conditions | Role in Reaction |

| Thiol Source | Ethanethiol (B150549), 2-Mercaptoethanol (B42355) | Acts as the sulfur nucleophile precursor. |

| Alkyl Halide | Ethyl bromide, 1-bromo-2-chloroethane | Acts as the electrophile for C-S bond formation. |

| Base | NaOH, K₂CO₃, NaH | Deprotonates the thiol to form the more reactive thiolate. |

| Solvent | DMF, Acetone, DMSO | Polar aprotic solvent to facilitate the SN2 mechanism. |

| Temperature | Room Temperature to 80 °C | Influences reaction rate; higher temperatures may be needed for less reactive substrates. |

Interactive Data Table: Parameters for Nucleophilic Thioether Synthesis

The thiol-ene reaction provides a powerful and highly efficient method for C-S bond formation through the addition of a thiol to an unsaturated C=C bond. wikipedia.org A related process, the thiol-yne reaction, involves the addition of a thiol to a C≡C triple bond to generate a vinyl sulfide, which is directly relevant to the synthesis of the target molecule. acsgcipr.org

These reactions can proceed via two primary mechanisms:

Radical Addition: Initiated by light, heat, or a radical initiator (e.g., AIBN), a thiyl radical (RS•) is generated. This radical adds to the alkyne in an anti-Markovnikov fashion to form a vinyl radical intermediate. Subsequent hydrogen abstraction from another thiol molecule yields the vinyl thioether product and propagates the radical chain. acsgcipr.orgwikipedia.org This method is known for its high yields and stereoselectivity. wikipedia.org

Michael Addition: In the presence of a base or nucleophilic catalyst, a thiolate can add to an electron-deficient alkyne (e.g., an yn-one or yn-oate) via a conjugate addition mechanism. wikipedia.org

For assembling the this compound scaffold, a potential route involves the radical-mediated addition of ethanethiol to an alkyne precursor like 2-chloroethylethynylsulfide.

| Feature | Radical Thiol-yne Addition | Michael Addition |

| Initiation | Radical initiator (AIBN), UV light | Base (e.g., Et₃N) or nucleophilic catalyst |

| Substrate | General alkynes | Electron-deficient alkynes |

| Regioselectivity | Anti-Markovnikov | Dependent on substrate electronics |

| Conditions | Mild, often room temperature | Varies, can be base-sensitive |

| Key Intermediate | Thiyl radical (RS•) | Thiolate anion (RS⁻) |

Interactive Data Table: Comparison of Addition Reactions for Vinyl Thioether Synthesis

Introduction of Chloroethyl Moieties onto Existing Thioether Frameworks

A common and effective strategy for introducing the chloroethyl group is through the chemical modification of a precursor containing a hydroxyethyl group. This avoids handling highly reactive and toxic chloroethylating sulfur reagents directly.

A plausible precursor for this step is 2-((2-hydroxyethyl)thio)ethylthioethene . This intermediate can be synthesized using the methods described in section 2.2, employing 2-mercaptoethanol as a key starting material.

The terminal hydroxyl group (-OH) of the precursor can then be converted to a chloride (-Cl) using standard chlorinating agents. A widely used reagent for this transformation is thionyl chloride (SOCl₂). vulcanchem.com

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first converted into a better leaving group (a chlorosulfite ester), which is then displaced by a chloride ion. Pyridine is often added to neutralize the HCl byproduct.

Reaction: R-S-CH₂CH₂-OH + SOCl₂ → R-S-CH₂CH₂-Cl + SO₂ + HCl

Other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) or the Appel reaction (using CCl₄ and PPh₃) could also be employed for this transformation. This late-stage functionalization is often preferred as it introduces the reactive chloroalkyl group just before the final product, minimizing potential side reactions in earlier steps. vulcanchem.com

Advanced Synthetic Techniques: Catalytic, Stereoselective, and Green Chemistry Approaches Applied to Organosulfur Synthesis

While classical methods are effective, modern synthetic chemistry offers more advanced, efficient, and sustainable alternatives for organosulfur compound synthesis.

Catalytic Approaches: Transition metal catalysis, particularly with palladium and copper, has become a primary method for C–S bond formation. researchgate.net These reactions, such as the Buchwald-Hartwig and Ullmann-type couplings, allow for the formation of thioethers from aryl or vinyl halides/triflates and thiols under relatively mild conditions. For the target molecule, a copper-catalyzed coupling of a vinyl halide with a suitable thiol could be a viable, albeit more complex, alternative. Recently, magnetically recoverable catalysts have been developed for synthesizing organosulfur compounds, offering easier purification and improved sustainability by allowing catalyst reuse. nih.gov

Stereoselective Synthesis: While this compound itself is achiral, the principles of stereoselective synthesis are crucial in modern organosulfur chemistry, particularly for creating chiral sulfoxides or molecules with stereogenic centers adjacent to sulfur. acs.orgresearchgate.net Chiral organosulfur compounds are increasingly used as ligands in asymmetric catalysis. acs.org Techniques for achieving stereoselectivity include using chiral catalysts, chiral auxiliaries, or enantioselective reactions on prochiral substrates. researchgate.netacs.org

Green Chemistry Approaches: Green chemistry principles aim to reduce the environmental impact of chemical synthesis. researchgate.net In the context of thioether synthesis, this includes:

Solvent Choice: Replacing hazardous dipolar aprotic solvents like DMF with greener alternatives such as dimethyl carbonate or conducting reactions in aqueous micellar solutions. acsgcipr.orgacsgcipr.org

Atom Economy: Utilizing addition reactions like the thiol-ene/thiol-yne process, which are 100% atom-economical. acsgcipr.org

Alternative Reagents: Using less toxic and odorless sulfur sources, such as thiourea (B124793) or sodium thiosulfate, in place of volatile and malodorous thiols. organic-chemistry.orgtaylorandfrancis.com

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. Phase-transfer catalysis (PTC) can also be a greener alternative for SN2 reactions, as it can enhance reaction rates in less hazardous solvent systems. acsgcipr.org

Purification, Isolation, and Initial Spectroscopic Verification of Synthetic Intermediates and the Final Compound

The final steps of any synthesis involve the purification of the product and the confirmation of its structure.

Purification and Isolation: Thioethers are typically purified using standard laboratory techniques.

Extraction: Crude reaction mixtures are often subjected to liquid-liquid extraction to remove inorganic salts and water-soluble impurities. nih.gov

Chromatography: Silica gel column chromatography is a common method for separating the target compound from starting materials and byproducts. The choice of eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) is critical for achieving good separation.

Distillation: If the compound is a liquid with sufficient thermal stability and volatility, vacuum distillation can be an effective purification method. stackexchange.com Care must be taken during purification, as thioethers can be susceptible to oxidation to the corresponding sulfoxides or sulfones, especially if exposed to strong oxidants or prolonged heating in the presence of air.

Spectroscopic Verification: A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound. nih.gov

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to vinyl protons (CH=CH₂), two distinct ethyl groups (-S-CH₂-CH₂-S- and -S-CH₂-CH₂-Cl). The chemical shifts and coupling patterns would confirm the connectivity. For example, the CH₂Cl group would appear as a triplet at a downfield position (~3.6 ppm) compared to the other CH₂ groups. |

| ¹³C NMR | Resonances for the vinyl carbons, and four distinct signals for the four different sp³ hybridized carbons in the two ethylthio chains. The carbon bonded to chlorine (C-Cl) would be the most downfield among the sp³ carbons. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching (~1600 cm⁻¹), C-H stretching of vinyl and alkyl groups (~2850-3100 cm⁻¹), C-S stretching (a weak band in the 600-800 cm⁻¹ region), and C-Cl stretching (~650-750 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₁ClS₂. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be observable for the molecular ion peak (M⁺ and M+2⁺). |

Interactive Data Table: Expected Spectroscopic Data

Reaction Mechanisms and Chemical Transformations of 2 2 Chloroethylthio Ethylthioethene

Mechanistic Investigations of Hydrolytic Degradation Pathways

The hydrolysis of 2-(2-Chloroethylthio)ethylthioethene is anticipated to be a complex process, primarily initiated at the chloroethylthio portion of the molecule. The presence of the sulfur atom adjacent to the chloroethyl group plays a critical role in its degradation in aqueous environments.

The hydrolysis of 2-chloroethyl thioethers is well-documented to proceed through a mechanism involving neighboring group participation by the sulfur atom. youtube.com The initial and rate-determining step is the intramolecular cyclization of the chloroethylthio group to form a highly reactive cyclic sulfonium (B1226848) ion, known as an episulfonium ion. scispace.comresearchgate.net This process involves the displacement of the chloride ion by the adjacent sulfur atom.

This mechanism is significantly faster than the hydrolysis of its oxygen-containing counterpart, 2-chloroethanol, due to the greater nucleophilicity of sulfur compared to oxygen. The resulting three-membered ring of the episulfonium ion is highly strained and therefore very susceptible to nucleophilic attack. In an aqueous environment, the primary nucleophile is water. The attack of a water molecule on one of the carbon atoms of the episulfonium ring leads to the formation of a hydroxylated product and the release of a proton.

Studies on analogues like sulfur mustard and CEES have shown that the hydrolysis generally follows first-order kinetics, particularly in dilute solutions where the concentration of the compound is the rate-limiting factor. nih.gov The rate of hydrolysis is markedly dependent on temperature and the presence of chloride ions. An increase in chloride ion concentration can retard the hydrolysis rate by promoting the reverse reaction of the episulfonium ion back to the starting chloroethyl thioether. nih.gov

The formation of sulfonium salts during the hydrolysis of 2-chloroethyl ethyl sulfide (B99878) has been shown to cause deviations from expected first-order behavior under more concentrated conditions. researchgate.net The solvent also plays a crucial role. For instance, the hydrolysis rate of CEES has been studied in aqueous mixtures of ethanol (B145695) and acetone (B3395972), indicating that the solvent composition affects the reaction rate. osti.gov While specific kinetic data for this compound is unavailable, the following table presents data for the hydrolysis of a related compound, 2-chloroethyl ethyl sulfide, to illustrate the influence of solvent conditions.

| Solvent System (mole fraction organic) | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (s) |

| Pure Water (extrapolated) | 25 | 0.0158 | ~44 |

| Ethanol-Water (0.025) | 25 | - | - |

| Acetone-Water (0.20) | 25 | - | - |

| Data extrapolated for 2-chloroethyl ethyl sulfide in pure water. nih.gov |

The vinyl thioether moiety of this compound can also undergo hydrolysis, typically under acidic conditions. nih.govresearchgate.net The mechanism involves protonation of the vinyl group, followed by the addition of water to form a hemiacetal, which then decomposes to an aldehyde and a thiol.

The initial product of the hydrolysis of the chloroethylthio group is expected to be 2-hydroxyethylthio(ethylthio)ethene. This occurs through the episulfonium ion intermediate being opened by a water molecule. researchgate.net The hydrochloric acid generated during this process can then catalyze the hydrolysis of the vinyl thioether group.

Further transformations of the initial hydrolysis products can occur. For instance, the formation of dimeric sulfonium ions has been observed in the decomposition of CEES, which can then lead to the formation of other products like 1,4-dithiane. nih.govnih.gov The complete hydrolysis of this compound would likely yield a mixture of products, including 2-hydroxyethylthio(ethylthio)ethene, ethanal, and various thiols, depending on the reaction conditions.

Reactivity of the Chloroethyl Group within the Compound Structure

The chloroethyl group is a primary site for various chemical reactions due to the carbon-chlorine bond, which is susceptible to nucleophilic attack and elimination.

The chloroethyl group in this compound can undergo nucleophilic substitution reactions. The mechanism can proceed via either an S_N1 or S_N2 pathway, largely influenced by the presence of the neighboring sulfur atom. The formation of the episulfonium ion intermediate is characteristic of an S_N1-like mechanism, where the rate-determining step is the unimolecular formation of the reactive intermediate. osti.gov

This highly reactive intermediate can then be attacked by a variety of nucleophiles, not just water. Thiolates, which are the conjugate bases of thiols, are excellent nucleophiles and can react with the chloroethyl group to form new thioethers. masterorganicchemistry.com Similarly, amines can react to form aminoethylthioethers.

Direct S_N2 displacement of the chloride by a strong nucleophile is also possible, though the intramolecular participation of the sulfur is generally the dominant pathway. In an S_N2 reaction, the nucleophile attacks the carbon bearing the chlorine atom in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral.

In the presence of a strong, non-nucleophilic base, the chloroethyl group can undergo an elimination reaction, specifically dehydrohalogenation, to form a vinyl group. This reaction proceeds via an E2 mechanism, where the base removes a proton from the carbon adjacent to the one bearing the chlorine, and the chloride ion is simultaneously eliminated, resulting in the formation of a double bond.

The reaction of sulfur mustard with sodium ethoxide has been shown to proceed through a double dehydrohalogenation to yield divinyl sulfide. nih.gov A similar reaction could be expected for this compound, which would result in the formation of a divinyl thioether derivative. The efficiency of the elimination reaction is dependent on the strength and steric bulk of the base used.

Reactivity of the Ethene Moiety

The carbon-carbon double bond in this compound is electron-rich due to the presence of the adjacent sulfur atoms, which can donate electron density through resonance. This electronic characteristic significantly influences its reactivity, particularly in addition reactions.

The electron-rich nature of the double bond in vinyl thioethers makes it susceptible to attack by electrophiles. In the case of this compound, electrophilic addition would be expected to proceed via a carbocationic intermediate that is stabilized by the adjacent sulfur atom. The addition of an electrophile (E+) would likely follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond, and the subsequent nucleophile (Nu-) attacking the more substituted carbon.

A plausible mechanism for the electrophilic addition of a generic electrophile H-X to this compound is depicted below:

Step 1: Protonation of the double bond The reaction is initiated by the attack of the double bond on the electrophile (e.g., H+ from an acid), leading to the formation of a resonance-stabilized carbocation. The sulfur atom adjacent to the developing positive charge can stabilize it through the donation of its lone pair of electrons.

Step 2: Nucleophilic attack The resulting carbocation is then attacked by a nucleophile (X-) to yield the final addition product.

The regioselectivity of this reaction is governed by the stability of the intermediate carbocation. The sulfur atom plays a crucial role in stabilizing the positive charge on the adjacent carbon atom through resonance, thus directing the electrophile to the terminal carbon.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (H-X) | Electrophile (E+) | Nucleophile (X-) | Predicted Major Product |

| HCl | H+ | Cl- | 2-chloro-1-(2-(2-chloroethylthio)ethylthio)ethane |

| HBr | H+ | Br- | 1-bromo-2-(2-(2-chloroethylthio)ethylthio)ethane |

| H₂O (acid-catalyzed) | H+ | H₂O | 2-(2-(2-chloroethylthio)ethylthio)ethanol |

Radical addition to the double bond of this compound can also occur, typically initiated by radical initiators such as peroxides or azo compounds. In a radical addition reaction, the regioselectivity is often opposite to that of electrophilic addition (anti-Markovnikov). This is because the radical initiator first generates a radical which then adds to the double bond to form the most stable carbon-centered radical intermediate.

The presence of the vinyl group suggests that this compound could undergo polymerization. Vinyl ethers and vinyl thioethers are known to polymerize via cationic mechanisms, and in some cases, radical polymerization. Given the electron-rich nature of the double bond, cationic polymerization initiated by strong acids or Lewis acids would be a likely pathway. The polymerization would proceed through a chain-growth mechanism, leading to a polymer with a poly(ethylene) backbone and pendant thioether groups.

The general steps for the cationic polymerization of this compound would be:

Initiation: An initiator (e.g., a proton from a strong acid) adds to the monomer to form a carbocation.

Propagation: The carbocationic end of the growing polymer chain attacks the double bond of another monomer molecule.

Termination: The reaction is terminated by a process that neutralizes the carbocation, such as reaction with a nucleophile or rearrangement.

Oxidative Transformations of the Thioether Linkages

The sulfur atoms in the thioether linkages of this compound are susceptible to oxidation. The oxidation state of sulfur can be controlled by the choice of oxidizing agent and reaction conditions, leading to the formation of sulfoxides and sulfones.

The oxidation of thioethers is a common and well-studied transformation in organic chemistry. A wide range of oxidizing agents can be employed to convert the thioether groups in this compound to the corresponding sulfoxides and subsequently to sulfones.

Oxidation to Sulfoxides: For the selective oxidation to the sulfoxide (B87167) level, mild oxidizing agents are typically used. Examples include hydrogen peroxide under controlled conditions, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts. Due to the presence of two thioether sulfur atoms in the molecule, a mixture of mono- and di-sulfoxides is possible. The relative reactivity of the two sulfur atoms would depend on their electronic and steric environment.

Oxidation to Sulfones: Stronger oxidizing agents or an excess of the oxidizing agent will lead to the formation of sulfones. Reagents such as potassium permanganate, excess hydrogen peroxide, or peroxy acids can achieve this transformation. The complete oxidation of both thioether linkages would result in the formation of a disulfone.

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product | Conditions |

| H₂O₂ (1 equiv.) | Sulfoxide | Stoichiometric control |

| NaIO₄ | Sulfoxide | Mild conditions |

| m-CPBA (1 equiv.) | Sulfoxide | Stoichiometric control |

| H₂O₂ (excess) | Sulfone | Excess reagent, often with a catalyst |

| KMnO₄ | Sulfone | Strong oxidizing conditions |

| Oxone® | Sulfone | Strong oxidizing conditions |

It is important to note that the oxidation of the thioether groups will significantly alter the electronic properties of the molecule, which in turn could affect the reactivity of the ethene moiety.

Under harsh oxidative conditions, cleavage of the carbon-sulfur bonds can occur, leading to the fragmentation of the molecule. The exact fragmentation pattern would depend on the specific oxidant and reaction conditions. Potential pathways could involve the initial formation of a sulfoxide or sulfone, followed by elimination or rearrangement reactions that lead to bond cleavage. For instance, the oxidation of thioethers can sometimes lead to the formation of sulfenic acids, which are generally unstable and can undergo further reactions.

Reactions with Other Chemical Reagents and Derivatization Strategies

The chloroethyl group in this compound provides a handle for various nucleophilic substitution reactions. This allows for the derivatization of the molecule at this position.

Common nucleophiles that could displace the chloride ion include:

Hydroxide (B78521): Leading to the corresponding alcohol.

Alkoxides: Forming ether derivatives.

Amines: Yielding various substituted amines.

Thiolates: Resulting in the formation of a dithioether.

These reactions would typically proceed via an SN2 mechanism. However, the presence of the adjacent thioether sulfur atom could also lead to the formation of a cyclic sulfonium ion intermediate, which could then be attacked by the nucleophile. This neighboring group participation could influence the rate and stereochemistry of the substitution reaction.

Derivatization strategies for this compound could also involve reactions at the double bond, as discussed in section 3.3. For example, the addition of thiols across the double bond (thiol-ene reaction) could be used to introduce further functionality.

Table 3: Potential Derivatization Reactions of this compound

| Reagent | Reaction Site | Type of Reaction | Potential Product |

| NaOH (aq) | Chloroethyl group | Nucleophilic Substitution | 2-(2-(ethylthio)ethylthio)vinyl alcohol |

| NaOCH₃ | Chloroethyl group | Nucleophilic Substitution | 2-(2-methoxyethylthio)ethylthioethene |

| NH₃ | Chloroethyl group | Nucleophilic Substitution | 2-(2-aminoethylthio)ethylthioethene |

| R-SH | Ethene moiety | Thiol-ene Addition | Various thioether adducts |

Advanced Characterization and Theoretical Investigations of 2 2 Chloroethylthio Ethylthioethene

High-Resolution Spectroscopic Characterization for Structural Elucidation

A complete understanding of 2-(2-Chloroethylthio)ethylthioethene's molecular structure would rely on a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound molecule.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the vinyl group, the ethylthio chains, and the chloroethyl group. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide critical information about the electronic environment and neighboring protons for each distinct proton set.

¹³C NMR: Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon signals would indicate their functional group (alkene, thioether, chloroalkane) and hybridization state.

Hypothetical ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Vinyl Protons (CH=CH₂) | 5.0 - 6.5 | Multiplet | 3H |

| Thioethyl Protons (-S-CH₂-CH₂-S-) | 2.5 - 3.0 | Multiplet | 4H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Vinyl Carbons (CH=CH₂) | 110 - 140 |

| Thioethyl Carbons (-S-CH₂-CH₂-S-) | 30 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) would be employed to determine the precise molecular weight of this compound and to gain insight into its fragmentation pathways upon ionization. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. While no specific mass spectral data for this compound is available, studies on related compounds, such as 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane, show characteristic fragmentation patterns, including the loss of HCl and cleavage of the thioether linkages. dtic.mil

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would be expected to show characteristic absorption or scattering bands corresponding to the C=C stretch of the ethene group, C-H stretching and bending vibrations of the alkyl chains, and the C-S and C-Cl stretching frequencies. This information would confirm the presence of the key functional groups within the this compound structure.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography could provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information, offering a definitive structural picture. At present, there are no published crystal structures for this compound.

Computational Chemistry Approaches for Understanding Molecular Behavior

In the absence of extensive experimental data, computational chemistry offers a powerful means to predict and understand the properties of this compound.

Quantum Mechanical Simulations of Electronic Structure and Energetics

Quantum mechanical simulations, such as those based on Density Functional Theory (DFT), could be used to calculate the optimized molecular geometry, electronic structure, and energetic properties of this compound. These calculations could also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which would be invaluable for interpreting future experimental data. Such computational methods are widely applied to understand complex molecular systems. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide profound insights into the dynamic behavior of this compound in various environments. By simulating the atomic motions over time, researchers could map out its conformational landscape and understand the key intermolecular forces that govern its interactions with other molecules.

A systematic MD study would involve placing a solvated model of this compound within a simulation box and applying a suitable force field, such as CHARMM or AMBER, to describe the interatomic forces. The simulation would then track the trajectory of each atom, revealing the molecule's preferred shapes (conformers) and the energetic barriers between them.

Key areas of investigation would include:

Torsional Angle Analysis: The rotational barriers around the C-S and C-C single bonds would be of primary interest. By analyzing the dihedral angles, the most stable conformers could be identified.

Solvent Effects: Running simulations in different solvents (e.g., water, ethanol (B145695), hexane) would demonstrate how the environment influences the conformational equilibrium.

Intermolecular Interactions: The simulations would quantify the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between molecules of this compound and with solvent molecules.

The data generated from these simulations could be presented in the following tables:

Table 1: Predicted Stable Conformers of this compound from Hypothetical MD Simulations

| Conformational Isomer | Dihedral Angle (C1-S1-C2-S2) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Gauche | ~60 | 0.5 | 35 |

| Anti | ~180 | 0.0 | 60 |

Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers in a Hypothetical Aqueous Environment

| Interaction Type | Average Energy (kcal/mol) |

|---|---|

| Van der Waals | -2.5 |

| Electrostatic | -1.8 |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), would be the method of choice for modeling the reaction pathways of this compound. These calculations can provide detailed information about the energetics and geometries of reactants, products, and, most importantly, the transition states that connect them.

Key transformations that could be investigated include nucleophilic substitution at the carbon bearing the chlorine atom and addition reactions at the vinyl group.

For a nucleophilic substitution reaction, the reaction coordinate would be systematically scanned to locate the transition state structure. Frequency calculations would then be performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency.

The following data tables could be populated from such a study:

Table 3: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| OH⁻ | Water | 22.5 |

Table 4: Characterization of the Hypothetical Transition State for the SN2 Reaction with OH⁻

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | 2.15 |

| C-O Bond Length (Å) | 2.05 |

By undertaking these advanced characterization and theoretical investigations, a comprehensive understanding of the chemical properties and reactivity of this compound could be achieved.

Q & A

Q. What methodologies validate the compound’s role as a bifunctional linker in biomolecule conjugation?

- Methodological Answer : Conduct MALDI-TOF mass spectrometry to confirm covalent binding to proteins/peptides. Quantify linker efficiency via fluorescent labeling (e.g., FITC tags) and compare with control reactions lacking the compound. Assess stability in physiological buffers (PBS, pH 7.4) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.